Aminoacetonitrile bisulfate

Description

Properties

IUPAC Name |

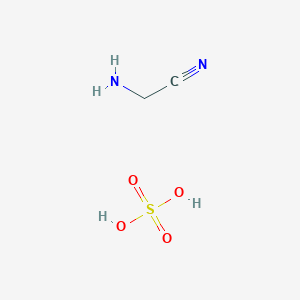

2-aminoacetonitrile;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2.H2O4S/c3-1-2-4;1-5(2,3)4/h1,3H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGIXCPOLMWQTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5466-22-8, 151-63-3 | |

| Record name | Acetonitrile, 2-amino-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5466-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile, 2-amino-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90164685 | |

| Record name | Aminoacetonitrile sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151-63-3, 5466-22-8 | |

| Record name | Aminoacetonitrile sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminoacetonitrile sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aminoacetonitrile sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminoacetonitrile bisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOACETONITRILE HYDROGEN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XA82HGQ1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Aminoacetonitrile bisulfate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties, structure, synthesis, and biological significance of aminoacetonitrile bisulfate. All quantitative data is presented in clear, tabular format for ease of reference. Detailed experimental protocols for its synthesis are provided, along with a visualization of its relevant biological signaling pathway.

Chemical Properties and Structure

This compound is the bisulfate salt of aminoacetonitrile. The free base, aminoacetonitrile, is a colorless liquid that is unstable at room temperature due to the intramolecular reactivity between the nucleophilic amine and the electrophilic nitrile group.[1] For this reason, it is typically handled and supplied as a more stable salt, such as the bisulfate or chloride salt.[1] The bisulfate salt is a white to beige or yellow crystalline powder or chunks. It is soluble in water.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 151-63-3 | [2] |

| Molecular Formula | C₂H₆N₂O₄S | [2] |

| Molecular Weight | 154.15 g/mol | [3] |

| Melting Point | 120-125 °C | [3] |

| Boiling Point | 330 °C at 760 mmHg | [2] |

| Appearance | White to beige-yellow crystalline powder and/or chunks | [4] |

| Solubility | Soluble in water |

Structural Information

| Identifier | Value | Reference |

| IUPAC Name | 2-aminoacetonitrile;sulfuric acid | [4] |

| SMILES | C(C#N)N.OS(=O)(=O)O | [4] |

| InChI Key | GTGIXCPOLMWQTC-UHFFFAOYSA-N | [4] |

| Synonyms | Glycinonitrile bisulfate, Aminoacetonitrile hydrogen sulfate | [2] |

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are provided below. The first is a classical laboratory preparation, while the second is derived from patent literature, reflecting an industrial-scale approach.

Synthesis from Methyleneaminoacetonitrile

This protocol is adapted from a procedure published in Organic Syntheses.[5]

A. Alcoholysis of Methyleneaminoacetonitrile

-

In a 250 mL wide-mouthed conical flask, prepare a solution of 51.5 g (28 mL, 0.5 mole) of 95% sulfuric acid in 125 mL of 95% ethyl alcohol.

-

Warm the solution to 45–50 °C.

-

To this solution, add 34 g (0.5 mole) of methyleneaminoacetonitrile.

-

Immediately close the flask with a rubber stopper and shake vigorously by hand. The solution process is exothermic, and the temperature will rise by 10–15 °C.

-

The mixture will separate into two layers, and the crystallization of this compound will begin rapidly.

-

Continue to shake the mixture vigorously at intervals to prevent the formation of a hard crystalline cake.

-

Store the mixture overnight in a refrigerator at 0–5 °C to ensure complete crystallization.

-

Filter the salt using a Büchner funnel and wash the crystalline product with a minimal amount (20–25 mL) of ice-cold 95% ethyl alcohol.

-

The expected yield is 57–62 g (75–81% of the theoretical amount).

Caption: Workflow for the synthesis of this compound.

Synthesis from Formaldehyde and Sodium Cyanide

This protocol is based on a method described in patent literature, suitable for larger scale preparations.[6]

A. Preparation of Aminoacetonitrile

-

In a suitable reactor, add 53.5 g of ammonium chloride, 162 g of 37% formaldehyde, and 267.5 g of water.

-

Stir the mixture and cool to below 0 °C.

-

Begin the dropwise addition of 140 g of a 35% sodium cyanide solution.

-

When approximately half of the sodium cyanide solution has been added, begin the simultaneous dropwise addition of 42 g of acetic acid.

-

After the additions are complete, continue the reaction at below 0 °C for 1-2 hours.

-

Filter the reaction mixture and centrifuge to obtain approximately 48 g of aminoacetonitrile.

B. Formation of the Bisulfate Salt

-

Mix the aminoacetonitrile obtained in the previous step with a methanol solution of sulfuric acid (≤15% w/w H₂SO₄, ≤1% w/w H₂O).

-

Allow the mixture to react at 30–35 °C for 1–2 hours.

-

Cool the mixture to below 5 °C to induce crystallization.

-

Filter and centrifuge the solid to obtain the final product, this compound.

Biological Activity and Signaling Pathway

Aminoacetonitrile and its derivatives are recognized for their potent anthelmintic (anti-worm) properties. They represent a distinct class of anthelmintics with a unique mode of action, making them effective against nematode strains that have developed resistance to other drug classes.

Mechanism of Action

Aminoacetonitrile derivatives function as nematode-specific nicotinic acetylcholine receptor (nAChR) agonists. These receptors are ligand-gated ion channels that are crucial for neurotransmission in nematodes. By binding to and activating these receptors, aminoacetonitrile derivatives cause an uncontrolled influx of ions into the nerve and muscle cells of the parasite. This leads to sustained muscle contraction and spastic paralysis, ultimately resulting in the expulsion of the nematode from its host. The specificity of these compounds arises from their interaction with nAChR subtypes that are unique to nematodes, which contributes to their lower toxicity in mammals.

Signaling Pathway

The proposed signaling pathway for the anthelmintic action of aminoacetonitrile derivatives is illustrated below.

Caption: Proposed mechanism of anthelmintic action for aminoacetonitrile derivatives.

References

- 1. Aminoacetonitrile - Wikipedia [en.wikipedia.org]

- 2. chemnet.com [chemnet.com]

- 3. 151-63-3 CAS MSDS (AMINOACETONITRILE HYDROGEN SULFATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN102531960B - Method for preparing aminoacetonitrile sulfate - Google Patents [patents.google.com]

Aminoacetonitrile Bisulfate: A Comprehensive Technical Guide to its Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of aminoacetonitrile bisulfate, a key chemical intermediate. Due to the inherent instability of aminoacetonitrile at room temperature, it is commonly produced and handled as its more stable bisulfate salt.[1] This document details its discovery, synthesis protocols, physicochemical properties, and applications, with a focus on providing actionable information for scientific and research applications.

Discovery

Aminoacetonitrile first gained significant attention beyond terrestrial chemistry with its discovery in the interstellar medium. Using radio astronomy, scientists detected aminoacetonitrile in the Large Molecule Heimat, a vast gas cloud located near the Galactic Center in the constellation Sagittarius.[1] This discovery is a cornerstone in the ongoing debate about the cosmic origins of life, as aminoacetonitrile is a direct precursor to glycine, the simplest amino acid.[1][2][3] The presence of this molecule in space suggests a potential pathway for the formation of amino acids on celestial bodies and their subsequent delivery to Earth.

Synthesis of Aminoacetonitrile and its Bisulfate Salt

The primary industrial production of aminoacetonitrile involves the reaction of glycolonitrile with ammonia.[1] The resulting aminoacetonitrile is a colorless liquid that is unstable due to the incompatibility of its nucleophilic amine group and electrophilic nitrile group.[1] To stabilize the compound for storage and handling, it is converted into a salt, most commonly the bisulfate or hydrochloride salt.[1][4] The bisulfate salt is prepared by treating the aminoacetonitrile solution with sulfuric acid.[4][5]

General Synthesis Pathway

The overall synthesis can be represented by two main steps: the formation of aminoacetonitrile and its subsequent conversion to the bisulfate salt.

Caption: Industrial synthesis of aminoacetonitrile and its conversion to the bisulfate salt.

Quantitative Data

The physicochemical properties of aminoacetonitrile and its bisulfate salt are summarized below.

| Property | Aminoacetonitrile (Free Base) | This compound | Reference(s) |

| CAS Number | 540-61-4 | 151-63-3 | [1][6][7] |

| Molecular Formula | C₂H₄N₂ | C₂H₆N₂O₄S | [1][6][7] |

| Molar Mass | 56.07 g/mol | 154.15 g/mol | [4][7] |

| Appearance | Colorless liquid | White to light beige crystalline powder | [1][6] |

| Melting Point | Not applicable (unstable) | 123-125 °C | [8] |

| Boiling Point | 15 °C at 15 mmHg | Not applicable | [1] |

| Acidity (pKa) | 5.34 (conjugate acid) | Not applicable | [1] |

| Purity (Typical) | Varies | ≥97.5% (Titration with NaOH) | [6] |

Experimental Protocols

A common laboratory-scale synthesis of aminoacetonitrile hydrogen sulfate involves the alcoholysis of methyleneaminoacetonitrile.

Experimental Workflow: Synthesis of Aminoacetonitrile Hydrogen Sulfate

Caption: Workflow for the laboratory synthesis of aminoacetonitrile hydrogen sulfate.

Detailed Protocol: Alcoholysis of Methyleneaminoacetonitrile

This protocol is adapted from a procedure published in Organic Syntheses.[5]

Materials:

-

95% Sulfuric acid (51.5 g, 0.5 mole)

-

95% Ethyl alcohol (125 cc)

-

Methyleneaminoacetonitrile (34 g, 0.5 mole)

-

Ice-cold alcohol for washing

-

250-cc wide-mouthed conical flask

-

Rubber stopper

Procedure:

-

Preparation of Acidic Alcohol Solution: In a 250-cc wide-mouthed conical flask, prepare a solution of 51.5 g of 95% sulfuric acid in 125 cc of 95% ethyl alcohol. Maintain the temperature of this solution between 45–50°C.

-

Addition of Reactant: To the warm acidic alcohol solution, add 34 g of methyleneaminoacetonitrile.

-

Reaction Initiation: Immediately close the flask with a rubber stopper and shake it vigorously by hand. An exothermic reaction will occur, causing the temperature to rise by approximately 10–15°C. The mixture will separate into two layers.

-

Crystallization: Crystallization of aminoacetonitrile hydrogen sulfate will begin rapidly. To prevent the formation of a hard cake, shake the mixture vigorously at intervals.

-

Cooling and Precipitation: Allow the reaction mixture to stand overnight in a refrigerator at 0–5°C to ensure complete crystallization.

-

Filtration and Washing: Filter the crystalline salt and wash it with a minimal amount (20–25 cc) of ice-cold alcohol.

-

Drying: Air dry the final product. The expected yield is between 57–62 g, which corresponds to 75–81% of the theoretical amount.[5]

Applications in Research and Drug Development

Aminoacetonitrile and its derivatives are valuable compounds in several areas of research and development:

-

Precursor to Amino Acids: Aminoacetonitrile is a direct precursor for the synthesis of glycine through hydrolysis.[1][4]

-

Heterocyclic Synthesis: Its bifunctional nature makes it a useful building block in the synthesis of various nitrogen-containing heterocyclic compounds.[1]

-

Anthelmintic Agents: A significant application is in the development of anthelmintic drugs. Derivatives of aminoacetonitrile (AADs) have been discovered that show high activity against parasitic nematodes, including strains resistant to existing broad-spectrum anthelmintics.[1][9] These compounds act as nematode-specific acetylcholine receptor agonists, inducing spastic paralysis in the parasites.[1]

Logical Relationship: From Precursor to Application

Caption: Relationship of this compound to its applications.

Safety Information

This compound is classified as a hazardous substance.

-

Hazard Pictogram: GHS07 (Exclamation Mark)[7]

-

Signal Word: WARNING[7]

-

Hazard Statements:

-

Precautionary Statements: Users should handle the compound in a well-ventilated area, wear appropriate personal protective equipment (gloves, eye protection), and wash thoroughly after handling.[7][10]

This guide provides a comprehensive overview of the synthesis and discovery of this compound, intended to support researchers and professionals in the fields of chemistry and drug development. For detailed safety procedures, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Aminoacetonitrile - Wikipedia [en.wikipedia.org]

- 2. Mechanisms of glycine formation from aminoacetonitrile in space - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. pure.dongguk.edu [pure.dongguk.edu]

- 4. AMINOACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. chemnet.com [chemnet.com]

- 9. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

The Role of Aminoacetonitrile Bisulfate in Prebiotic Chemistry: A Technical Guide

Abstract: Aminoacetonitrile (AAN), a simple and highly plausible prebiotic molecule, is considered a cornerstone in the study of the origins of life. As the direct precursor to glycine, the simplest proteinogenic amino acid, its formation and subsequent reactions provide a viable pathway from simple chemical feedstocks to complex biomolecules. This technical guide details the significance of aminoacetonitrile, with a particular focus on the utility of its bisulfate salt in experimental prebiotic chemistry. It covers the primary synthesis routes, key transformations into amino acids and peptides, quantitative data from pivotal studies, and representative experimental protocols. Visualized pathways and workflows are provided to illustrate the central processes in the "aminonitrile world" hypothesis.

Introduction: The Prebiotic Importance of Aminonitriles

The "aminonitrile world" hypothesis posits that aminonitriles, rather than amino acids, were the key players in the prebiotic synthesis of peptides. Amino acids are zwitterionic at neutral pH, which deactivates their nucleophilicity and makes uncatalyzed polymerization in aqueous environments inefficient.[1] In contrast, aminonitriles possess a lower basicity, allowing them to remain reactive in water and participate in peptide-forming reactions under plausible prebiotic conditions.[1][2]

Aminoacetonitrile (NH₂CH₂CN) is the simplest α-aminonitrile and has been detected in the Sagittarius B2 (SgrB2) interstellar cloud, suggesting its widespread availability in astrophysical environments and potential delivery to early Earth.[3][4][5] Its role as a direct precursor to glycine and its potential to form peptides make it a molecule of profound interest in origins-of-life research.

Prebiotic Synthesis of Aminoacetonitrile

The most widely accepted prebiotic formation route for aminoacetonitrile is the Strecker synthesis.[3][4] This reaction involves the condensation of simple, prebiotically abundant molecules: formaldehyde (HCHO), ammonia (NH₃), and hydrogen cyanide (HCN) in an aqueous environment.

The overall reaction can be summarized as: HCHO + NH₃ + HCN → NH₂CH₂CN + H₂O

This process is considered the main pathway for the formation of amino acids in classic origin-of-life experiments, such as the Urey-Miller experiments.[3][4] Laboratory simulations have demonstrated that the Strecker synthesis can proceed under conditions mimicking astrophysical ices, where the heating of ices containing methanimine (CH₂NH), ammonia, and hydrogen cyanide leads to the formation of aminoacetonitrile at temperatures as low as 135 K.[3][4][5]

The Significance of the Bisulfate Salt Form

In laboratory settings, aminoacetonitrile is often handled as a salt, such as aminoacetonitrile hydrochloride or bisulfate (NH₂CH₂CN·H₂SO₄). The free base is less stable, making the salt form preferable for storage and for use as a reliable starting material in experimental studies. The bisulfate salt provides a stable, solid, and easily weighable source of aminoacetonitrile, ensuring reproducibility in experiments investigating its prebiotic reactivity. While many studies use the hydrochloride salt for similar reasons, the underlying principle of using a stable salt precursor is identical.[6]

Key Reactions of Aminoacetonitrile in Prebiotic Chemistry

Hydrolysis to Glycine

The most direct and significant fate of aminoacetonitrile in a prebiotic context is its hydrolysis to form glycine. This reaction typically proceeds in two steps through a glycinamide intermediate.[7]

-

Step 1: Hydration of the nitrile group to form glycinamide (NH₂CH₂CONH₂).

-

Step 2: Hydrolysis of the amide group to form glycine (NH₂CH₂COOH).

This hydrolysis can occur under various conditions, but alkaline environments are particularly effective.[6] Studies simulating the ammonia-rich, alkaline surface melts on Saturn's moon Titan have shown that ammonia plays a key role in catalyzing the synthesis of amino acids from aminonitriles.[6][8]

Peptide Formation

Beyond forming single amino acids, aminoacetonitrile is a key substrate in plausible prebiotic peptide synthesis pathways that bypass the energetically unfavorable polymerization of free amino acids.

Cyanamide-Mediated Synthesis: Plausible prebiotic condensing agents like cyanamide (CH₂N₂) have been shown to facilitate the polymerization of amino acids and their precursors.[9] Experiments conducted by Stanley Miller in 1958, and later analyzed, revealed that sparking a gas mixture with intermittent addition of cyanamide produced a dozen amino acids and ten glycine-containing dipeptides, highlighting the role of condensing agents in generating polymers.[9]

Sulfide-Mediated Ligation: More recent studies have demonstrated a highly efficient, chemoselective peptide ligation pathway in water using α-aminonitriles.[1][2] This biomimetic, N-to-C terminal ligation involves the activation of N-acylated aminonitriles by hydrogen sulfide (H₂S) to form a C-terminal amidothioacid. This activated peptide can then react with another aminonitrile to elongate the chain. This cycle is highly efficient and tolerates all 20 proteinogenic amino acid side chains.[1][2][10]

Quantitative Data Summary

The efficiency of reactions involving aminoacetonitrile and related compounds has been quantified in several key studies. The tables below summarize this data.

Table 1: Glycine Synthesis Yields from Nitrile Precursors

| Precursor | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Hydantoin | 423.15 K, 6h, NaOH:Hydantoin = 3:1 | Glycine | 91% | [11] |

| Aminoacetonitrile | 40°C, 1.5h, Aqueous Ammonia | Glycine | 97.3% | [12] |

| Aminoacetonitrile | Alkaline Hydrolysis (Titan simulation) | Glycine | Rate constants calculated |[6][8] |

Table 2: Peptide Synthesis Yields from Aminonitriles

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Glycine, Cyanamide | Drying, heating (90°C, 24h) | Peptides | 5-66% | [13] |

| α-Aminonitriles, Thioacetate, H₂S | Aqueous, pH 9, Room Temp | N-Acyl-α-Amidothioacid | 51-85% | [10] |

| Ac-Gly-CN, H₂S | Aqueous, pH 9, Room Temp | Ac-Gly-SNH₂ | Near-quantitative |[10] |

Experimental Protocols

The following protocols are representative methodologies based on published prebiotic chemistry experiments.

Protocol 1: Alkaline Hydrolysis of Aminoacetonitrile to Glycine (Titan Simulation Model)

-

Objective: To quantify the formation of glycine from aminoacetonitrile under simulated Titan impact melt pool conditions.

-

Materials:

-

Aminoacetonitrile salt (e.g., hydrochloride or bisulfate)

-

Ammonium hydroxide (NH₄OH) solution

-

Deionized water

-

Optional: Salts (e.g., NaCl), Minerals (e.g., olivine)

-

-

Methodology:

-

Prepare aqueous ammonia solutions at various concentrations (e.g., 5%, 10%, 15% NH₃ in water).[6]

-

Dissolve a known concentration of aminoacetonitrile in each ammonia solution. Prepare a control with 0% ammonia.

-

(Optional) Add salts (e.g., 1 wt%) or minerals (e.g., 25 mg/mL) to relevant experimental vials.[6]

-

Aliquot samples into sealed vials and store at various Titan-relevant temperatures (e.g., -22 °C, 3 °C, and 21 °C).[6]

-

Collect samples at specified time points (e.g., weekly, monthly, up to 6 months).[6]

-

Quench the reaction by freezing the samples.

-

Analyze the abundance of glycine using Liquid Chromatography-Mass Spectrometry (LC-MS) or a similar quantitative technique.[6]

-

Protocol 2: Sulfide-Mediated Synthesis of an N-Acyl Amidothioacid Precursor

-

Objective: To synthesize an activated N-acetyl-glycine thioacid from aminoacetonitrile, as a key step in peptide ligation.

-

Materials:

-

Aminoacetonitrile salt

-

Potassium thioacetate (AcSK)

-

Potassium ferricyanide (K₃[Fe(CN)₆])

-

Sodium hydrosulfide (NaSH) or H₂S-saturated buffer

-

Aqueous buffer (e.g., pH 9)

-

-

Methodology:

-

N-Acetylation: Dissolve aminoacetonitrile (50 mM) and potassium thioacetate (3 equivalents) in the aqueous buffer. Add potassium ferricyanide to mediate the acetylation. The reaction should yield N-acetyl-aminoacetonitrile (Ac-AA-CN) nearly quantitatively.[10]

-

Thioamide Formation: To the solution containing Ac-AA-CN, add a source of hydrogen sulfide (e.g., 10 equivalents of NaSH). Incubate at room temperature for 1-4 days. This step converts the nitrile to an N-acyl-amidothioamide (Ac-AA-SNH₂).[10]

-

Hydrolysis to Thioacid: The Ac-AA-SNH₂ will hydrolyze in the aqueous solution to the final N-acyl-amidothioacid (Ac-AA-SH).

-

Analysis: Monitor the reaction progress and identify products using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

-

Conclusion

Aminoacetonitrile is a robustly prebiotic molecule that serves as a critical link between simple chemical feedstocks and the building blocks of life. Its synthesis via the Strecker pathway and its subsequent hydrolysis to glycine are well-supported by experimental evidence. Furthermore, its ability to participate in high-yield, chemoselective peptide ligation reactions in water positions it as a superior alternative to free amino acids in models of chemical evolution. The use of aminoacetonitrile bisulfate in laboratory studies provides a stable and reliable means to probe these ancient chemical pathways, offering invaluable insights into how functional polymers like peptides may have first emerged on the early Earth.

References

- 1. communities.springernature.com [communities.springernature.com]

- 2. Peptide ligation by chemoselective aminonitrile coupling in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental investigation of aminoacetonitrile formation through the Strecker synthesis in astrophysical-like conditions: reactivity of methanimine (CH2NH), ammonia (NH3), and hydrogen cyanide (HCN) | Astronomy & Astrophysics (A&A) [aanda.org]

- 4. aanda.org [aanda.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EP0474334A2 - Process for preparing glycine in high yield - Google Patents [patents.google.com]

- 13. Cyanamide mediated syntheses under plausible primitive earth conditions. III. Synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Aminoacetonitrile Bisulfate (CAS 151-63-3) for Researchers and Drug Development Professionals

Introduction: Aminoacetonitrile bisulfate, identified by CAS number 151-63-3, is a stable salt form of aminoacetonitrile. While aminoacetonitrile itself is a colorless liquid, it is inherently unstable at room temperature.[1] The bisulfate salt provides a stable, solid alternative, making it a valuable reagent and intermediate in various chemical syntheses.[1] Its primary significance in the pharmaceutical and veterinary sciences lies in its role as a precursor for the synthesis of amino-acetonitrile derivatives (AADs), a novel class of potent anthelmintic agents.[2] This guide provides a comprehensive overview of its technical data, synthesis, applications, and analytical methodologies.

Chemical and Physical Properties

This compound is typically a white to light yellow crystalline powder.[3][4] Its key chemical and physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 151-63-3 | [5][6][7] |

| Molecular Formula | C₂H₆N₂O₄S (or C₂H₄N₂·H₂SO₄) | [5][7][8][9] |

| Molecular Weight | 154.14 - 154.15 g/mol | [5][7][8][9][10] |

| IUPAC Name | 2-aminoacetonitrile;sulfuric acid | [4][11][12] |

| Synonyms | Glycinonitrile bisulfate, Aminoacetonitrile hydrogen sulfate | [5][12] |

| Appearance | White to yellow to light beige crystalline powder or crystals | [4] |

| Melting Point | 120-125 °C | [5][13] |

| Boiling Point | 330 °C at 760 mmHg | [5] |

| Flash Point | 208.5 °C | [5] |

| Purity | Commercially available in purities of ≥95%, ≥97.5%, and ≥98% | [3][4][9][14] |

| InChI Key | GTGIXCPOLMWQTC-UHFFFAOYSA-N | [4][9][11] |

| SMILES | NCC#N.OS(O)(=O)=O | [4] |

Synthesis and Manufacturing

The industrial production of aminoacetonitrile involves the reaction of glycolonitrile with ammonia.[1] Due to the inherent instability of the resulting aminoacetonitrile, it is immediately converted to a stable salt form, such as the bisulfate, by the addition of sulfuric acid.[1][15]

Figure 1: General synthesis workflow for this compound.

Experimental Protocol: Synthesis

The following is a generalized laboratory-scale protocol based on established industrial processes.[1][15][16]

-

Reaction Setup: An aqueous solution of glycolonitrile is added to a reaction vessel equipped with stirring and temperature control.

-

Ammonolysis: Liquid ammonia is carefully introduced into the vessel. The reaction is typically conducted at a controlled temperature to facilitate the conversion of glycolonitrile to aminoacetonitrile.[1][15]

-

Stabilization: Following the reaction, the resulting aqueous solution of unstable aminoacetonitrile is stabilized by lowering the pH through the controlled addition of sulfuric acid.[15] This protonates the amino group, preventing self-reaction and forming the ammonium bisulfate salt.

-

Isolation: The stable this compound is then isolated from the solution, often through crystallization by cooling or solvent precipitation.

-

Purification: The crude product is purified by recrystallization, washed with an appropriate solvent to remove residual impurities, and dried under vacuum to yield the final crystalline product.

Applications in Research and Drug Development

This compound serves as a versatile building block for various chemical entities.

-

Chemical Synthesis: It is a precursor for the amino acid glycine through hydrolysis.[1] Its bifunctional nature, containing both an amine and a nitrile group, makes it a useful starting material for synthesizing a variety of nitrogen-containing heterocycles.[1]

-

Anthelmintic Drug Development: The most significant application is in the development of Amino-acetonitrile Derivatives (AADs). These compounds represent a new class of synthetic anthelmintics with high efficacy against parasitic nematodes, including strains resistant to existing drug classes.[2]

Mechanism of Action: Anthelmintic AADs

AADs function as nematode-specific agonists of nicotinic acetylcholine receptors (nAChR).[1] This targeted action leads to spastic paralysis in the parasite, causing it to be expelled from the host organism.[1]

References

- 1. Aminoacetonitrile - Wikipedia [en.wikipedia.org]

- 2. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. 153721000 [thermofisher.com]

- 5. chemnet.com [chemnet.com]

- 6. Aminoacetonitrile sulfate | 151-63-3 [sigmaaldrich.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. fishersci.fr [fishersci.fr]

- 9. cymitquimica.com [cymitquimica.com]

- 10. scbt.com [scbt.com]

- 11. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. pschemicals.com [pschemicals.com]

- 13. CAS NO. 151-63-3 | AMINOACETONITRILE HYDROGEN SULFATE | C2H6N2O4S [localpharmaguide.com]

- 14. AB136035 | CAS 151-63-3 – abcr Gute Chemie [abcr.com]

- 15. AMINOACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 16. JP2642466B2 - Method for producing aminoacetonitrile - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Aminoacetonitrile Bisulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of aminoacetonitrile bisulfate. The information is curated for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identity and Structure

This compound, also known as glycinonitrile bisulfate, is the bisulfate salt of aminoacetonitrile. It is a stable, solid form of aminoacetonitrile, which itself is a colorless liquid that is unstable at room temperature.[1] The salt formation enhances its stability and ease of handling in a laboratory setting.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 151-63-3[2] |

| Molecular Formula | C₂H₆N₂O₄S[2] |

| Molecular Weight | 154.15 g/mol |

| IUPAC Name | 2-aminoacetonitrile;sulfuric acid[2] |

| Synonyms | Glycinonitrile bisulfate, Aminoacetonitrile hydrogen sulfate, Acetonitrile, amino-, sulfate (1:1)[2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in research and development.

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to yellow to light beige crystalline powder or chunks.[3] |

| Melting Point | 120-125 °C |

| Boiling Point | Data not available |

| Solubility | Soluble in water. |

| pKa | Data not available |

| Hygroscopicity | Expected to be hygroscopic. |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of the identity and purity of this compound.

Table 3: Spectroscopic Data

| Technique | Key Features |

| FTIR | The spectrum is expected to show characteristic peaks for N-H stretching, C≡N stretching (around 2240 cm⁻¹), and S=O stretching from the bisulfate counter-ion. |

| ¹H NMR | The proton NMR spectrum would likely show a singlet for the methylene protons (CH₂) and a broad singlet for the amine protons (NH₂), with chemical shifts influenced by the solvent and the bisulfate salt formation. |

| ¹³C NMR | The carbon NMR spectrum is expected to display two signals corresponding to the methylene carbon and the nitrile carbon.[4] |

| Mass Spectrometry | The mass spectrum would show the molecular ion of the free base, aminoacetonitrile, at m/z 56. |

Experimental Protocols

Detailed experimental protocols are fundamental for the accurate and reproducible determination of the physicochemical properties of this compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting range of this compound.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 2 °C/min).

-

The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Quantitative Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in water at a specific temperature.

Methodology:

-

An excess amount of this compound is added to a known volume of deionized water in a sealed flask.

-

The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[4][5]

-

The suspension is filtered to remove the undissolved solid.

-

The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as HPLC or titration.

-

The experiment is performed in triplicate to ensure accuracy.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the amino group in this compound.

Methodology:

-

A known concentration of this compound is dissolved in water.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.[6]

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.[7]

Hygroscopicity Testing (Gravimetric Method)

Objective: To assess the tendency of this compound to absorb moisture from the air.

Methodology:

-

A pre-weighed sample of this compound is placed in a controlled humidity chamber (e.g., 75% relative humidity) at a constant temperature (e.g., 25 °C).[][9]

-

The weight of the sample is monitored at regular intervals until a constant weight is achieved.

-

The percentage of weight gain is calculated to determine the extent of moisture absorption.[]

Spectroscopic Analysis

-

FTIR Spectroscopy (KBr Pellet Method):

-

NMR Spectroscopy:

-

A sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).[2]

-

The solution is transferred to an NMR tube.

-

The ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

Mandatory Visualizations

Logical Relationship of Physicochemical Properties

Caption: Interrelationship of the physicochemical properties of this compound.

Experimental Workflow for Physicochemical Characterization

Caption: A typical experimental workflow for the physicochemical characterization.

Hypothetical Signaling Pathway Interaction

Disclaimer: The following diagram illustrates a hypothetical interaction based on the known pharmacology of aminoacetonitrile derivatives, which have been shown to act as anthelmintics by targeting nematode nicotinic acetylcholine receptors.[1] There is currently no direct evidence for this compound interacting with mammalian signaling pathways in this manner.

Caption: Hypothetical agonistic action on a nicotinic acetylcholine receptor.

References

- 1. depts.washington.edu [depts.washington.edu]

- 2. cif.iastate.edu [cif.iastate.edu]

- 3. scribd.com [scribd.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 9. asiapharmaceutics.info [asiapharmaceutics.info]

- 10. How Do You Prepare Kbr Pellets For Ftir? Master The Technique For High-Quality Ir Analysis - Kintek Solution [kindle-tech.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

Aminoacetonitrile bisulfate literature review and historical context

An In-depth Technical Guide to Aminoacetonitrile Bisulfate

Introduction and Historical Context

Aminoacetonitrile (H₂NCH₂CN), the simplest aminonitrile, is a highly reactive and unstable colorless liquid at room temperature.[1] Its instability arises from the inherent incompatibility of the nucleophilic amine group and the electrophilic nitrile group within the same molecule. To mitigate this reactivity and allow for practical handling, storage, and transportation, it is commonly converted into its more stable salt forms. The most prevalent of these are the hydrochloride ([NCCH₂NH₃]⁺Cl⁻) and the bisulfate ([NCCH₂NH₃]⁺HSO₄⁻) salts.[1] This guide will focus on the bisulfate form.

Historically, aminoacetonitrile gained significant attention beyond synthetic chemistry. In a notable discovery, radio astronomy identified aminoacetonitrile in the Large Molecule Heimat, a vast gas cloud located near the Galactic Center in the Sagittarius constellation.[1] This finding is a crucial piece of evidence in the ongoing scientific debate regarding the cosmic abundance and origin of glycine, a fundamental amino acid for which aminoacetonitrile is a direct precursor.[1]

In the realm of medicinal chemistry, the aminoacetonitrile scaffold has served as the foundation for a new class of synthetic anthelmintic compounds known as amino-acetonitrile derivatives (AADs).[2] These compounds have shown high efficacy against parasitic nematodes, including strains that have developed resistance to existing broad-spectrum anthelmintics, marking a significant advancement in veterinary and potentially human medicine.[1][2]

Physicochemical Properties

The properties of this compound are summarized below. Data for the free base, aminoacetonitrile, is included for context where relevant.

| Property | Value | Source(s) |

| IUPAC Name | 2-aminoacetonitrile; sulfuric acid | [3][4][5] |

| Synonyms | Glycinonitrile bisulfate, Aminoacetonitrile hydrogen sulfate | [5][6][7] |

| CAS Number | 151-63-3 | [3][6][8] |

| Molecular Formula | C₂H₆N₂O₄S | [3][6][8] |

| Molecular Weight | 154.15 g/mol | [6][7][8] |

| Appearance | White to yellow to light beige crystalline powder or chunks | [3][7] |

| Melting Point | 120-125 °C | [7] |

| Purity / Assay | ≥97.5% (Titration with NaOH) | [3] |

| pKa (conjugate acid) | 5.34 (for Aminoacetonitrile free base in H₂O) | [1] |

| Storage Temperature | 2-8°C | [7] |

Synthesis and Experimental Protocols

Industrial Synthesis

The primary industrial route to aminoacetonitrile is the reaction of glycolonitrile with ammonia.[1]

Reaction: HOCH₂CN + NH₃ → H₂NCH₂CN + H₂O

The resulting aminoacetonitrile is typically kept in an aqueous solution and stabilized by acidification with sulfuric acid to form the bisulfate salt, preventing self-reaction and degradation.[9]

Caption: General synthesis and stabilization workflow for this compound.

Detailed Experimental Protocol Example (Patent JP2642466B2)

A patented method describes a high-yield synthesis of an aminoacetonitrile aqueous solution. While this specific example uses formic acid and ammonium sulfite, it illustrates the core reaction conditions. The formation of the bisulfate salt would be a subsequent stabilization step.

-

Objective: To produce a high-yield aqueous solution of aminoacetonitrile.[10]

-

Reactants:

-

Procedure:

-

492 g of 28% aqueous ammonia and 2.2 g of ammonium sulfite monohydrate are charged into a reactor equipped with a stirrer, thermometer, and condenser. The mixture is heated to 50°C.[10]

-

Separately, 1.5 g of formic acid is added to 184 g of a 50% aqueous solution of glycolonitrile.[10]

-

The glycolonitrile/formic acid solution is continuously fed into the ammonia mixture over a period of 1 hour, maintaining the reaction temperature at 50°C.[10]

-

After the addition is complete, the reaction is allowed to continue for an additional hour at 50°C.[10]

-

-

Outcome: The process yields approximately 686 g of an aminoacetonitrile aqueous solution with a concentration of 12.9%, corresponding to a 96% yield.[10] To produce the bisulfate salt, this solution would then be carefully neutralized with sulfuric acid.

Purification Protocol

For obtaining high-purity material, a common laboratory-scale purification method is recrystallization.

-

Method: Recrystallise the this compound salt from a mixture of ethanol (EtOH) and diethyl ether (Et₂O).[7]

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly.

-

Gradually add diethyl ether to the solution to induce precipitation of the purified salt.

-

Collect the resulting crystals (described as hygroscopic leaflets) by filtration.[7]

-

Dry the crystals under vacuum to remove residual solvents.

-

Applications in Research and Drug Development

This compound is a valuable intermediate in several fields.

-

Precursor to Glycine: It can be hydrolyzed to produce the amino acid glycine, a fundamental building block in biochemistry and a commercial product.[1][9]

-

Heterocyclic Synthesis: As a bifunctional molecule, it is a useful starting material for the synthesis of various nitrogen-containing heterocyclic compounds.[1]

-

Anthelmintic Drug Development: The most prominent application is in the development of Amino-Acetonitrile Derivatives (AADs). These compounds represent a new class of anthelmintics effective against parasitic nematodes.[1][2]

-

Mechanism of Action: AADs function as nematode-specific acetylcholine (ACh) receptor agonists. This action leads to spastic paralysis of the parasite, causing its rapid expulsion from the host organism.[1]

-

Caption: Logical relationship from aminoacetonitrile to its anthelmintic application.

Safety and Handling

This compound is a toxic compound and must be handled with appropriate safety precautions.

| Safety Information | Details | Source(s) |

| GHS Pictograms | GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark) | [7] |

| Signal Word | Danger / Warning | [7][8] |

| Hazard Statements | H301: Toxic if swallowed. H311: Toxic in contact with skin. H331: Toxic if inhaled. H315: Causes skin irritation.[8] H319: Causes serious eye irritation.[8] H335: May cause respiratory irritation.[8] | [7] |

| Precautionary Statements | P261: Avoid breathing dust.[8] P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |

| Storage | Store in a cool, dry, well-ventilated area between 2-8°C.[7][11] Keep container tightly closed and away from incompatible substances like strong oxidizers.[11] | |

| Hazard Class | 6.1 | [7] |

| Packing Group | III | [7] |

References

- 1. Aminoacetonitrile - Wikipedia [en.wikipedia.org]

- 2. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Aminoacetonitrile sulfate | C4H8N4O4S-2 | CID 23618414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pschemicals.com [pschemicals.com]

- 6. chemnet.com [chemnet.com]

- 7. AMINOACETONITRILE HYDROGEN SULFATE | 151-63-3 [chemicalbook.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. AMINOACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 10. JP2642466B2 - Method for producing aminoacetonitrile - Google Patents [patents.google.com]

- 11. This compound Manufacturer & Supplier China | High Purity Bulk this compound for Sale - Specifications, Price, Safety Data [nj-finechem.com]

An In-depth Technical Guide on the Solubility and Stability of Aminoacetonitrile Bisulfate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility and comprehensive stability of aminoacetonitrile bisulfate is limited. This guide provides available information and outlines detailed, standardized protocols for researchers to determine these properties experimentally.

Introduction

Aminoacetonitrile (H₂NCH₂C≡N) is a simple organic compound that serves as a precursor in the synthesis of various nitrogen-containing heterocycles and the amino acid glycine.[1] Due to the inherent instability of the free base at room temperature, which arises from the incompatibility of the nucleophilic amine and the electrophilic nitrile groups, it is most commonly handled as a more stable salt, such as this compound ([NCCH₂NH₃]⁺HSO₄⁻).[1] Understanding the solubility and stability of this bisulfate salt is critical for its application in chemical synthesis, pharmaceutical development, and astrobiological research. This technical guide summarizes the available data and provides robust experimental protocols for determining the solubility and stability of this compound in various solvents.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂H₆N₂O₄S | [2][3][4] |

| Molecular Weight | 154.14 g/mol | [2][4] |

| Appearance | White to beige-yellow crystalline powder or chunks | [2][3] |

| Melting Point | 123.0°C to 125.0°C | [2] |

| Purity (Assay) | ≥98% | [2] |

| Synonyms | Aminoacetonitrile hydrogen sulfate, Glycinonitrile bisulfate | [2][4] |

Solubility Profile

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound in various solvents.

3.1.1 Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another validated analytical method for quantification.

3.1.2 Procedure

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solids.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculate the solubility in units such as g/L or mg/mL.

3.1.3 Visualization of the Solubility Determination Workflow

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and use in various applications. Stability studies are designed to evaluate the influence of environmental factors such as temperature, humidity, light, and pH.

Forced Degradation Studies

Forced degradation (or stress testing) is conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.

4.1.1 Experimental Protocol: Forced Degradation Study

4.1.1.1 Materials and Reagents

-

This compound

-

Solvents for dissolution (e.g., water, methanol, acetonitrile-water mixture)

-

Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Environmental chambers (temperature, humidity, and photostability)

4.1.1.2 General Procedure

-

Prepare stock solutions of this compound in a suitable solvent.

-

Expose the solutions (and solid material for thermal and photostability) to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using a stability-indicating HPLC method capable of separating the intact compound from its degradation products.

-

Characterize significant degradation products using techniques like LC-MS/MS and NMR.

4.1.1.3 Stress Conditions

-

Acid Hydrolysis: Treat the solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the solution with 0.1 M NaOH at room temperature or a slightly elevated temperature.

-

Oxidation: Treat the solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) in an oven.

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

4.1.2 Known Degradation Pathway: Hydrolysis to Glycine While specific stability data for the bisulfate salt is scarce, the hydrolysis of the parent compound, aminoacetonitrile, has been studied. Under alkaline conditions, aminoacetonitrile hydrolyzes to form glycinamide, which is subsequently hydrolyzed to glycine. A recent study calculated the rate constants for the alkaline hydrolysis of aminoacetonitrile to glycine. This suggests a potential degradation pathway for the bisulfate salt, particularly in aqueous solutions at neutral to alkaline pH.

4.1.3 Visualization of the Forced Degradation Workflow

Caption: Workflow for a forced degradation study of this compound.

Conclusion

While this compound is a commercially available and synthetically useful compound, there is a notable lack of comprehensive public data regarding its solubility in common laboratory solvents and its stability under various stress conditions. This guide provides the foundational physicochemical information available and presents detailed, standardized experimental protocols that researchers, scientists, and drug development professionals can employ to generate the necessary solubility and stability data. The provided workflows and diagrams offer a clear roadmap for these investigations, which are essential for the safe and effective use of this compound in any application. The known hydrolysis of the parent compound to glycine highlights a key potential degradation pathway that should be a primary focus of stability studies.

References

- 1. Aminoacetonitrile - Wikipedia [en.wikipedia.org]

- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Aminoacetonitrile sulfate (1:1) | C2H6N2O4S | CID 196971 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential Research Directions for Aminoacetonitrile Bisulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aminoacetonitrile and its derivatives represent a class of compounds with significant, yet not fully exploited, potential in medicinal chemistry and drug development. Best known for the anthelmintic activity of its derivatives, the parent compound, aminoacetonitrile bisulfate, serves as a versatile chemical scaffold with underexplored biological activities. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound and outlines promising future research directions. We consolidate existing data on its chemical properties, synthesis, and biological activities, with a particular focus on identifying knowledge gaps that could seed novel research initiatives. This guide also furnishes detailed experimental protocols and visual pathways to facilitate the practical commencement of such research. The primary objective is to catalyze further investigation into this compound, potentially unlocking new therapeutic applications beyond its current scope.

Chemical and Physical Properties

This compound is the stable salt form of the reactive compound aminoacetonitrile. The free base is a colorless liquid that is unstable at room temperature.[1] The bisulfate salt is a white to light beige crystalline powder, which enhances its stability and ease of handling in a laboratory setting.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 151-63-3 | [3] |

| Molecular Formula | C₂H₆N₂O₄S | [3] |

| Molecular Weight | 154.15 g/mol | [3] |

| Appearance | White to yellow to light beige crystalline powder or crystals | [2] |

| Melting Point | 123-125 °C | |

| Stability | Stable under recommended storage conditions | [1] |

| Incompatibilities | Oxidizing agents | [1] |

Synthesis and Manufacturing

Aminoacetonitrile is primarily synthesized via the Strecker synthesis, a well-established method for producing α-amino acids and their precursors.[4][5][6] This process typically involves the reaction of an aldehyde (formaldehyde in this case) with ammonia and hydrogen cyanide or a cyanide salt. The resulting aminoacetonitrile can then be converted to its more stable bisulfate salt.

Strecker Synthesis Pathway

The synthesis of aminoacetonitrile proceeds through the formation of an imine intermediate from formaldehyde and ammonia, followed by the nucleophilic addition of a cyanide ion. The resulting α-aminonitrile is aminoacetonitrile.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol is a generalized procedure based on the principles of the Strecker synthesis.

Materials:

-

Formaldehyde (37% aqueous solution)

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Sulfuric acid (H₂SO₄), concentrated

-

Methanol

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

Procedure:

-

Imine Formation: In a round bottom flask equipped with a magnetic stirrer, combine formaldehyde and a solution of ammonium chloride in water. Cool the mixture in an ice bath.

-

Nitrile Addition: Slowly add a solution of sodium cyanide in water to the cooled reaction mixture using a dropping funnel. Maintain the temperature below 10°C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction to stir in the ice bath for 2 hours, then let it warm to room temperature and stir for an additional 12 hours.

-

Extraction of Aminoacetonitrile (Free Base): (Caution: This step should be performed in a well-ventilated fume hood as it may involve the handling of a volatile and toxic compound). The reaction mixture can be extracted with a suitable organic solvent like dichloromethane. The organic layers are then combined and dried over anhydrous sodium sulfate. The solvent is carefully removed under reduced pressure to yield crude aminoacetonitrile.

-

Formation of the Bisulfate Salt: Dissolve the crude aminoacetonitrile in cold methanol. Slowly add a stoichiometric amount of concentrated sulfuric acid dropwise while stirring in an ice bath.

-

Purification: The precipitated this compound is collected by vacuum filtration using a Büchner funnel, washed with cold methanol, and then dried under vacuum.

Note: This is a representative protocol. Researchers should consult specific literature for optimized reaction conditions and safety precautions.

Known Biological Activities and Potential Research Directions

Anthelmintic Activity: A Proven Application with Room for Expansion

The most well-documented biological activity of aminoacetonitrile derivatives is their potent anthelmintic effect. The derivative monepantel is a commercially successful veterinary drug.

Mechanism of Action: Aminoacetonitrile derivatives, such as monepantel, act as positive allosteric modulators of nematode-specific nicotinic acetylcholine receptors (nAChRs).[7] Specifically, they target the DEG-3 subfamily of nAChRs, which are not present in mammals, leading to the paralysis and subsequent death of the nematodes.[8]

Potential Research Directions:

-

Broadening the Spectrum: Investigate the efficacy of this compound and novel derivatives against a wider range of parasitic helminths, including those affecting humans.

-

Overcoming Resistance: Develop new derivatives that are effective against nematode strains that have developed resistance to existing anthelmintics, including monepantel.

-

Structure-Activity Relationship (SAR) Studies: Conduct extensive SAR studies to optimize the potency and pharmacokinetic properties of new aminoacetonitrile-based anthelmintics.

Anticancer Potential: An Unexplored Frontier

A preclinical study on the aminoacetonitrile derivative monepantel has revealed potential anticancer activity in human ovarian cancer cell lines.[4] The study indicated that the mechanism is independent of nAChRs and may involve the induction of G1 phase cell cycle arrest.[4] This opens up an exciting and largely unexplored avenue for research.

Potential Signaling Pathway: The observed G1 phase arrest suggests a possible interaction with the cell cycle machinery, potentially involving cyclin-dependent kinases (CDKs) and their regulatory cyclins.

Potential Research Directions:

-

Target Identification: Utilize chemoproteomics and other target identification technologies to pinpoint the molecular target(s) of this compound and its derivatives in cancer cells.

-

Mechanism of Action Studies: Elucidate the precise signaling pathways affected by this compound in cancer cells, focusing on cell cycle regulation, apoptosis, and other cancer hallmarks.

-

In Vivo Efficacy: Evaluate the antitumor efficacy of this compound and novel derivatives in preclinical animal models of various cancers.

Prebiotic Chemistry and Astrobiology

Aminoacetonitrile is a key molecule in theories of prebiotic chemistry, as it is a direct precursor to the simplest amino acid, glycine. Its detection in interstellar space further fuels interest in its role in the origins of life.

Potential Research Directions:

-

Formation under Prebiotic Conditions: Investigate the formation of this compound and its subsequent reactions under simulated prebiotic conditions to better understand the chemical evolution of life's building blocks.

-

Catalytic Activity: Explore the potential catalytic activities of this compound in prebiotic reactions.

Toxicology and Safety Profile

A thorough understanding of the toxicological profile of this compound is essential for its development as a therapeutic agent.

Table 2: Acute Toxicity Data for Aminoacetonitrile Sulfate

| Route | Species | Value | Reference |

| Oral | Rat | LD50 = 100 mg/kg | [1] |

| Dermal | Rabbit | LD50 = No information available | [1] |

| Dermal | Rat | LD50 = No information available | [1] |

| Inhalation | Rat | LC50 = No information available | [1] |

Potential Research Directions:

-

Comprehensive Toxicological Evaluation: Conduct a full battery of toxicological studies on this compound, including acute dermal and inhalation toxicity, repeat-dose toxicity, genotoxicity, and carcinogenicity studies.

-

Metabolism and Pharmacokinetics: Characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in relevant animal models.

-

Safety Pharmacology: Assess the potential effects of this compound on major physiological systems, such as the cardiovascular, respiratory, and central nervous systems.

Proposed Experimental Workflows

Workflow for Screening Anthelmintic Activity

Detailed Experimental Protocol: In Vitro Nematode Motility Assay

This protocol is adapted from general procedures for testing anthelmintic compounds.

Materials:

-

Nematode species of interest (e.g., Caenorhabditis elegans or a parasitic species)

-

Liquid culture medium for nematodes

-

96-well microtiter plates

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Positive control (e.g., levamisole)

-

Negative control (solvent vehicle)

-

Automated worm tracker or microscope for manual scoring

Procedure:

-

Nematode Culture: Culture the nematodes to the desired life stage (e.g., L4 larvae or young adults) under standard conditions.

-

Assay Preparation: In a 96-well plate, add the appropriate volume of liquid culture medium to each well.

-

Compound Addition: Add serial dilutions of the this compound stock solution to the wells to achieve the desired final concentrations. Also, include wells for the positive and negative controls.

-

Nematode Addition: Add a defined number of nematodes to each well.

-

Incubation: Incubate the plate at the appropriate temperature for the nematode species for a set period (e.g., 24, 48, or 72 hours).

-

Motility Assessment: Assess nematode motility either using an automated worm tracker or by manual scoring under a microscope. A common scoring system is to count the number of motile versus non-motile (paralyzed or dead) worms.

-

Data Analysis: Calculate the percentage of non-motile worms for each concentration and determine the EC₅₀ value (the concentration that causes 50% of the worms to become non-motile).

Conclusion

This compound is a compound with a rich chemical background and demonstrated biological potential, primarily through the success of its anthelmintic derivatives. However, this guide highlights that its potential applications may extend far beyond parasitology. The preliminary evidence for anticancer activity, coupled with its role in prebiotic chemistry, underscores the need for a renewed and expanded research focus on this molecule. The identified knowledge gaps, particularly in toxicology, the mechanism of action in mammalian cells, and stability, represent fertile ground for future investigations. By providing a consolidated resource of current knowledge and actionable experimental frameworks, this guide aims to empower researchers to explore these new frontiers and unlock the full therapeutic potential of this compound.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. leah4sci.com [leah4sci.com]

- 4. medschoolcoach.com [medschoolcoach.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. wwwn.cdc.gov [wwwn.cdc.gov]

- 8. The Nicotinic Acetylcholine Receptors of the Parasitic Nematode Ascaris suum: Formation of Two Distinct Drug Targets by Varying the Relative Expression Levels of Two Subunits - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Prebiotic Peptide Synthesis Using Aminoacetonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides, fundamental to all life, is a cornerstone of biological and chemical research. While modern peptide synthesis is dominated by well-established solid-phase methodologies, investigations into the origins of life have unveiled a fascinating alternative pathway for peptide bond formation under prebiotically plausible conditions. This pathway utilizes α-aminonitriles, the precursors to amino acids, as key building blocks. This document provides detailed application notes and protocols for a prebiotic peptide synthesis strategy known as chemoselective aminonitrile coupling in water. This method offers a unique approach to peptide ligation that bypasses the need for traditional protecting group chemistry and operates in an aqueous environment.

The central concept revolves around the N-acylation of an α-aminonitrile, which activates the nitrile group towards subsequent reactions, ultimately leading to the formation of a peptide bond. This process is remarkably chemoselective and has been shown to be effective for a wide range of proteinogenic amino acid side chains. These protocols are based on foundational research in the field of prebiotic chemistry and offer a framework for researchers interested in exploring novel peptide synthesis strategies or investigating the chemical evolution of life.

Data Presentation: Quantitative Yields in Prebiotic Peptide Synthesis

The following tables summarize the quantitative yields for key steps in the chemoselective aminonitrile coupling pathway, providing a basis for comparison and experimental design.

Table 1: N-Acetylation of Aminoacetonitriles

| Aminoacetonitrile (AA-CN) | Yield of Ac-AA-CN |

| Glycine-CN | Near-quantitative |

| Alanine-CN | Near-quantitative |

| Phenylalanine-CN | Near-quantitative |

| Leucine-CN | Near-quantitative |

Yields are based on ferricyanide-mediated acetylation with thioacetic acid in water.

Table 2: Iterative One-Pot Synthesis of Polyglycine Nitriles

| Product | Yield per Step | Overall Yield from Ac-Gly-CN |

| Ac-Gly₂-CN | 71% | 71% |

| Ac-Gly₃-CN | 71% | 50% |

| Ac-Gly₄-CN | 63% | 32% |

| Ac-Gly₅-CN | 41% | 13% |

Yields are for the one-pot iterative ligation of Glycine-CN to an N-acetylated precursor in water.[1]

Table 3: Ligation of N-Acetyl-Aminoacyl-Thioacids with Aminoacetonitriles

| N-Acetyl-Aminoacyl-Thioacid (Ac-AA-SH) | Aminoacetonitrile (AA'-CN) | Product (Ac-AA-AA'-CN) | Yield |

| Ac-Gly-SH | Glycine-CN | Ac-Gly-Gly-CN | Near-quantitative |

| Ac-Ala-SH | Glycine-CN | Ac-Ala-Gly-CN | High |

| Ac-Phe-SH | Glycine-CN | Ac-Phe-Gly-CN | High |

| Ac-α-Lys-SH | Glycine-CN | Ac-α-Lys-Gly-CN | 88-95% |

Ligation is mediated by an oxidizing agent such as ferricyanide in an aqueous solution.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments in the chemoselective aminonitrile coupling pathway.

Protocol 1: N-Acetylation of Aminoacetonitriles

This protocol describes the N-terminal acetylation of an α-aminonitrile, the crucial first step to activate the molecule for subsequent ligation.

Materials:

-

α-Aminoacetonitrile (e.g., Glycine-CN)

-

Thioacetic acid (AcSH)

-

Potassium ferricyanide (K₃[Fe(CN)₆])

-

Aqueous buffer (e.g., pH 7-9)

-

Deionized water

Procedure:

-

Prepare a solution of the desired α-aminoacetonitrile (50 mM) in the aqueous buffer.

-

Add thioacetic acid (3 equivalents).

-

Add potassium ferricyanide (3 equivalents).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by an appropriate analytical technique such as NMR or HPLC.

-

Upon completion, the resulting N-acetyl-aminoacetonitrile can be used directly in the next step or purified if necessary.

Protocol 2: Thiolysis and Hydrolysis to form N-Acetyl-Aminoacyl-Thioacid

This two-step protocol converts the N-acetyl-aminoacetonitrile into the key intermediate for peptide ligation, the N-acetyl-aminoacyl-thioacid.

Materials:

-

N-acetyl-aminoacetonitrile (from Protocol 1)

-

Hydrogen sulfide (H₂S) solution or gas

-

Aqueous buffer (pH 9)

-

Deionized water

Procedure:

Step 2a: Thiolysis to form N-Acetyl-Aminoacyl-Thioamide

-

To the solution of N-acetyl-aminoacetonitrile, add hydrogen sulfide (10 equivalents).

-

Adjust the pH of the solution to 9.

-

Stir the reaction at room temperature for 1-4 days. The formation of the N-acetyl-aminoacyl-thioamide can be monitored by NMR.

Step 2b: Hydrolysis to form N-Acetyl-Aminoacyl-Thioacid

-

The N-acetyl-aminoacyl-thioamide solution from the previous step is heated to 60°C.

-

Maintain the pH at 9.

-

The hydrolysis is typically complete within 24 hours, yielding the N-acetyl-aminoacyl-thioacid.

Protocol 3: Peptide Ligation

This protocol details the coupling of an N-acetyl-aminoacyl-thioacid with another α-aminonitrile to form a dipeptide nitrile.

Materials:

-

N-acetyl-aminoacyl-thioacid solution (from Protocol 2)

-

α-Aminoacetonitrile (2 equivalents)

-